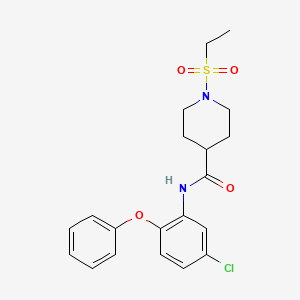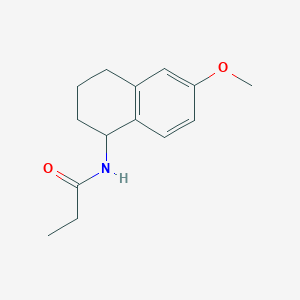![molecular formula C18H21NO2 B5343138 N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5343138.png)
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide, also known as MPA-NB, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the psychedelic effects of certain drugs. MPA-NB has been used in scientific research to study the mechanisms of action of psychedelics and their potential therapeutic applications.
Mecanismo De Acción
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the psychedelic effects of certain drugs. It binds to the receptor and activates it, leading to a cascade of downstream effects that ultimately result in the altered perception, thought, and mood associated with psychedelic experiences.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are similar to those of other psychedelics. It increases the activity of the prefrontal cortex, which is responsible for higher cognitive functions such as decision-making and self-awareness. It also alters the activity of the default mode network, which is involved in self-referential thinking and introspection. These effects are thought to underlie the profound changes in perception, thought, and mood induced by psychedelics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A activation without the confounding effects of other receptor subtypes. However, one limitation of this compound is its relatively short duration of action compared to other psychedelics such as LSD and psilocybin. This may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide and other psychedelics. One area of interest is the potential therapeutic applications of psychedelics for psychiatric disorders such as depression, anxiety, and addiction. Another area of interest is the mechanisms of action of psychedelics and their effects on brain function and behavior. Additionally, there is interest in developing new psychedelics with improved therapeutic properties and reduced side effects.
Métodos De Síntesis
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide involves the condensation of 4-methoxyphenylacetone and 3-methylphenylacetone with ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by chromatography.
Aplicaciones Científicas De Investigación
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide has been used in scientific research to study the mechanisms of action of psychedelics and their potential therapeutic applications. It has been shown to induce similar effects to other psychedelics such as LSD and psilocybin, including altered perception, thought, and mood. This compound has also been studied for its potential use in treating psychiatric disorders such as depression, anxiety, and addiction.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-5-4-6-15(11-13)12-18(20)19-14(2)16-7-9-17(21-3)10-8-16/h4-11,14H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBRXGJIEFEDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)

![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5343068.png)
![3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)


![7-[(isopropylthio)acetyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5343100.png)
![N-isopropyl-5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}pyrimidin-2-amine](/img/structure/B5343101.png)
![8-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343123.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-1H-indazole-3-carboxamide](/img/structure/B5343130.png)

![N-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5343140.png)
